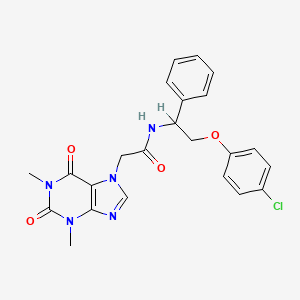
7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-(2-(4-chlorophenoxy)-1-phenylethyl)-1,3-dimethyl-2,6-dioxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-(2-(4-chlorophenoxy)-1-phenylethyl)-1,3-dimethyl-2,6-dioxo- is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound is characterized by its unique structure, which includes a chlorophenoxy group and a phenylethyl group, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-(2-(4-chlorophenoxy)-1-phenylethyl)-1,3-dimethyl-2,6-dioxo- typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through the condensation of formamide and formic acid, followed by cyclization.
Introduction of the Acetamide Group: The acetamide group is introduced via an acylation reaction using acetic anhydride.
Attachment of the Chlorophenoxy Group: The chlorophenoxy group is attached through a nucleophilic substitution reaction, using 4-chlorophenol and a suitable leaving group.
Addition of the Phenylethyl Group: The phenylethyl group is added via a Friedel-Crafts alkylation reaction, using phenylethyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups replacing the chlorine atom.
科学研究应用
7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-(2-(4-chlorophenoxy)-1-phenylethyl)-1,3-dimethyl-2,6-dioxo- has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The chlorophenoxy and phenylethyl groups play a crucial role in its binding affinity and specificity. The compound may also interfere with cellular signaling pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theobromine: A purine alkaloid found in chocolate, with mild stimulant effects.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-(2-(4-chlorophenoxy)-1-phenylethyl)-1,3-dimethyl-2,6-dioxo- is unique due to its specific structural features, such as the chlorophenoxy and phenylethyl groups. These groups confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
131927-01-0 |
|---|---|
分子式 |
C23H22ClN5O4 |
分子量 |
467.9 g/mol |
IUPAC 名称 |
N-[2-(4-chlorophenoxy)-1-phenylethyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide |
InChI |
InChI=1S/C23H22ClN5O4/c1-27-21-20(22(31)28(2)23(27)32)29(14-25-21)12-19(30)26-18(15-6-4-3-5-7-15)13-33-17-10-8-16(24)9-11-17/h3-11,14,18H,12-13H2,1-2H3,(H,26,30) |
InChI 键 |
SDQJZHQOISDLET-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC(COC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




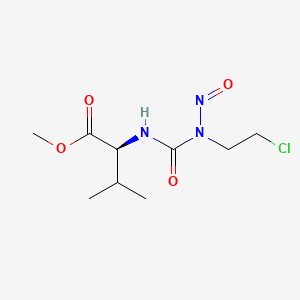
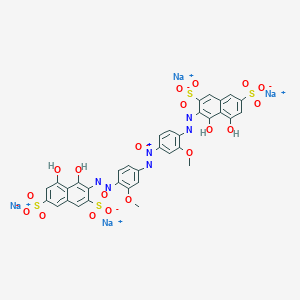

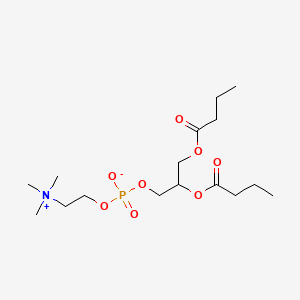
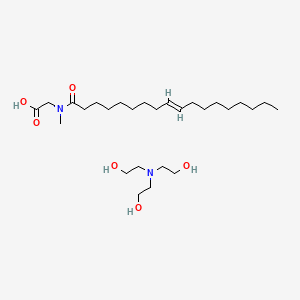
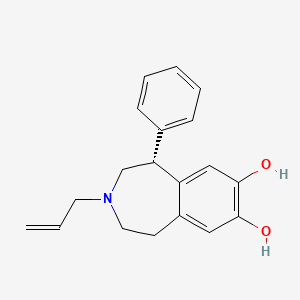
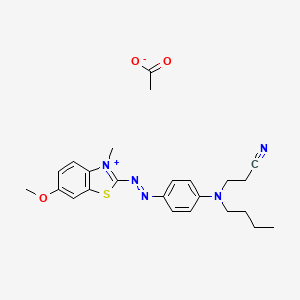
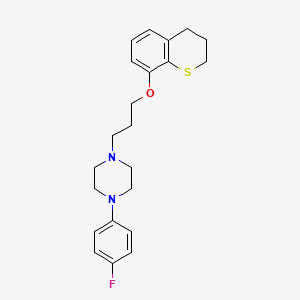

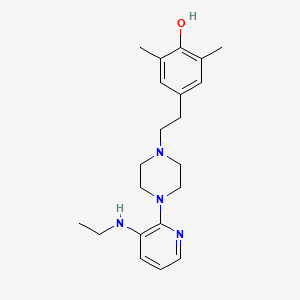
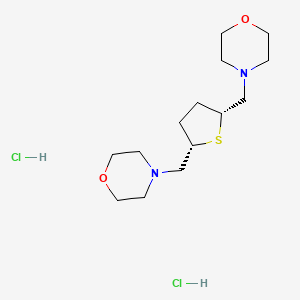
![Methyl 23-(dimethylamino)-4,8,10,12,22-pentahydroxy-24-[4-hydroxy-5-(5-hydroxy-4,6-dimethyl-4-nitrooxan-2-yl)oxy-6-methyloxan-2-yl]oxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate](/img/structure/B12775501.png)
